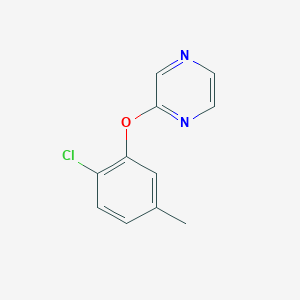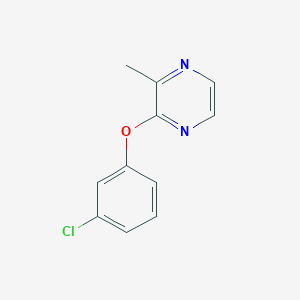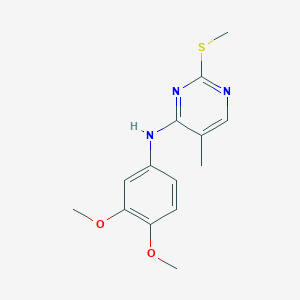
2-(2-chlorophenoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Pyrazine and its derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Pyrazine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Chemical Reactions Analysis
Pyrazine and its derivatives exhibit a wide range of chemical properties, making them an intriguing topic for various scientific and industrial applications . They can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
Aplicaciones Científicas De Investigación
Biological Activities
Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole and a pyrazine ring, has been found to exhibit a wide range of biological activities . Compounds with this scaffold, such as 2-(2-chlorophenoxy)pyrazine, have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmaceutical Applications
Pyrrolopyrazine derivatives, including 2-(2-chlorophenoxy)pyrazine, have been employed in different applications such as pharmaceuticals, organic materials, and natural products . They are particularly useful in bioactive molecules, contributing to the development of new drugs .
Natural Occurrence
Many pyrrolopyrazine derivatives have been isolated from various natural sources such as plants, microbes, soil, marine life, and others . This highlights the ecological relevance and potential environmental applications of these compounds .
Tobacco Industry
Pyrazines, including 2-(2-chlorophenoxy)pyrazine, have been used in the tobacco industry . They are used as additives in cigarettes, potentially enhancing tobacco addiction by optimizing the dynamic delivery of nicotine to central nervous system receptors .
Drug Discovery Research
The pyrrolopyrazine structure, including 2-(2-chlorophenoxy)pyrazine, is an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases .
Direcciones Futuras
Pyrazine and its derivatives have a myriad of applications spanning across various industries. One of the most notable uses is in the flavor and fragrance industry. Pyrazines contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles . Future research directions include advancing green chemistry practices and discovering novel drugs for the treatment of cancer patients .
Mecanismo De Acción
Target of Action
It is known that pyrazine derivatives, including piperazine, have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that pyrazine derivatives exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The interaction of the compound with its targets likely involves these activities.
Biochemical Pathways
Pyrrolopyrazine derivatives, which include pyrazine rings, have been found to exhibit more antibacterial, antifungal, and antiviral activities, while 5h-pyrrolopyrazine derivatives showed more activity on kinase inhibition . These activities suggest that the compound may affect related biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of piperazine derivatives, which include pyrazine rings, can be influenced by various conditions, such as the presence of sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIVPLKDHXNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)
![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)
![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)